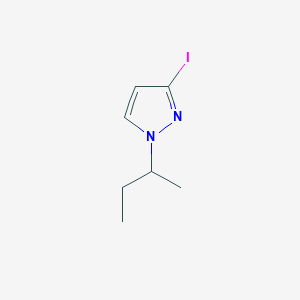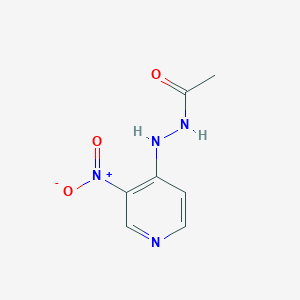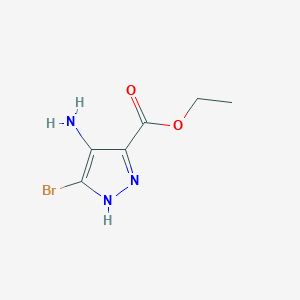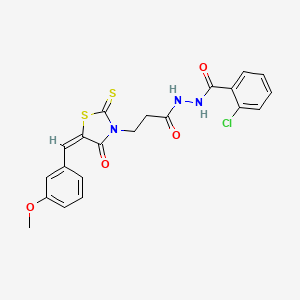![molecular formula C8H14ClN3 B2917936 N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 2193066-93-0](/img/structure/B2917936.png)
N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-methyl-1h-pyrazol-5-yl)methyl]cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193066-93-0 . It is used in the synthesis of various heteroaryl and glucokinase activators .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H . This indicates that the compound contains a pyrazole ring attached to a cyclopropane ring via a methylene bridge. The pyrazole ring also has a methyl group attached to it .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 187.67 .Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Chemical inhibitors, including pyrazole derivatives, are crucial in assessing drug-drug interactions by inhibiting specific cytochrome P450 isoforms. This methodology aids in predicting potential interactions in hepatic metabolism, essential for drug development and safety evaluations (Khojasteh et al., 2011).
Heterocyclic Compounds in Medicinal Chemistry
Pyrazole and cyclopropane are foundational structures in medicinal chemistry, contributing to the synthesis of compounds with a broad range of biological activities. These activities include anticancer, analgesic, anti-inflammatory, and antimicrobial properties. Research on these heterocyclic compounds continues to be a fertile ground for discovering new therapeutic agents (Dar & Shamsuzzaman, 2015).
Therapeutic Applications of Pyrazolines
Pyrazoline derivatives have been explored for their extensive pharmacological properties. These compounds exhibit significant antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, among others. The ongoing research into pyrazolines underscores their potential as versatile therapeutic agents (Shaaban et al., 2012).
Ethylene-action Inhibition in Agriculture
Compounds related to cyclopropanamine, such as 1-methylcyclopropene, are used to inhibit ethylene action, improving the postharvest quality of various fruits and vegetables. This application is crucial in agricultural practices to prolong shelf life and reduce spoilage, highlighting the importance of cyclopropane derivatives in food science (Li et al., 2016).
Antimicrobial Agents
Monoterpenes, including compounds structurally similar to the cyclopropanamine moiety, exhibit a range of biological activities, notably antimicrobial effects. Such compounds are being investigated for their potential to address the growing issue of antimicrobial resistance, offering a promising avenue for new antimicrobial agents (Marchese et al., 2017).
Safety and Hazards
This compound is considered hazardous. It has the GHS07 pictogram and the signal word “Warning” associated with it . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11-8(4-5-10-11)6-9-7-2-3-7;/h4-5,7,9H,2-3,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHSHTCSHMHCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-Methyl-1H-pyrazol-5-yl)methyl)cyclopropanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)



![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)


![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)
![methyl 4-[7-methyl-2-(2-morpholin-4-ylethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B2917868.png)



![1-(2,5-dimethoxyphenyl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2917874.png)